2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
CAS No.: 851129-42-5
Cat. No.: VC4272249
Molecular Formula: C15H14N4O2S2
Molecular Weight: 346.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851129-42-5 |
|---|---|
| Molecular Formula | C15H14N4O2S2 |
| Molecular Weight | 346.42 |
| IUPAC Name | 2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H14N4O2S2/c1-9-3-4-11(7-10(9)2)13-18-19-15(21-13)23-8-12(20)17-14-16-5-6-22-14/h3-7H,8H2,1-2H3,(H,16,17,20) |
| Standard InChI Key | BXOWTNWRULITBI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)C |
Introduction
The compound 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule featuring a unique combination of a thiazole ring and an oxadiazole moiety. Despite the lack of specific information on this compound in the provided search results, its structure suggests potential applications in medicinal chemistry due to the presence of these heterocyclic rings, which are known for their diverse biological activities.
Synthesis
The synthesis of such compounds typically involves multi-step organic synthesis techniques, including:
-
Step 1: Formation of the oxadiazole ring.
-
Step 2: Introduction of the thio group.
-
Step 3: Attachment of the thiazol-2-yl moiety via an acetamide linkage.
Characterization
Characterization would involve analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Thin-Layer Chromatography (TLC): To assess purity.
Biological Activities
While specific biological activities of 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are not documented, compounds with similar structures (e.g., oxadiazoles and thiazoles) have shown potential in various therapeutic areas, including:
-
Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties.
-
Antioxidant Activity: Some oxadiazole derivatives exhibit antioxidant effects.
-
Anti-inflammatory Activity: Thiazole-containing compounds have been explored for anti-inflammatory properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume